2-Acetyl-3,5-dimethylcyclohexan-1-one
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Overview
Description
2-Acetyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclohexanone derivative, characterized by the presence of acetyl and methyl groups on the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylcyclohexan-1-one typically involves the acetylation of 3,5-dimethylcyclohexanone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves the following steps:
Starting Material: 3,5-dimethylcyclohexanone.
Acetylation: Reacting 3,5-dimethylcyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-3,5-dimethylcyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the methyl groups present in 2-Acetyl-3,5-dimethylcyclohexan-1-one.
3,5-Dimethylcyclohexanone: Lacks the acetyl group.
2,6-Dimethylcyclohexanone: Similar structure but with different positions of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of the acetyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
XNBRWWXEYUXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C)C |
Origin of Product |
United States |
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